2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indole ring, an oxadiazole ring, and a tetrahydroquinoline moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon dioxide or other suitable reagents.
Indole Synthesis: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The indole and oxadiazole rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety can be synthesized through the reduction of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid have similar structural features and biological activities.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)20-13-17-8-3-5-11-19(17)26(20)14-21(27)25-12-6-9-16-7-2-4-10-18(16)25/h2-5,7-8,10-11,13H,6,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDMODMZKYLWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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